5-Pregnen-3beta,16alpha,20alpha-triol
Description
Contextualization of Pregnane (B1235032) Steroids within Endocrine Systems
Pregnane steroids are integral to the intricate signaling pathways of the endocrine system. The foundational molecule of this class is pregnenolone (B344588), which is synthesized from cholesterol and serves as the universal precursor for all steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. The diverse functions of these downstream hormones underscore the critical importance of pregnane steroid metabolism.
The biological activity of pregnane steroids is not limited to their role as hormonal precursors. Many pregnane derivatives, often referred to as neurosteroids, are synthesized within the central and peripheral nervous systems and exert direct effects on neuronal function. These neuroactive steroids can modulate neurotransmitter receptors, influencing mood, cognition, and behavior. The metabolism of pregnenolone and progesterone (B1679170) leads to a variety of these neuroactive metabolites, highlighting the far-reaching influence of pregnane steroids beyond classical endocrine glands.
Academic Significance of 5-Pregnen-3beta,16alpha,20alpha-triol in Steroid Research
This compound is a hydroxylated derivative of pregnenolone. Its academic significance stems primarily from its identification as a naturally occurring metabolite and the scientific efforts to synthesize it for further study.
Isolation and Synthesis:
A pivotal moment in the study of this compound was its isolation from the urine of healthy males, which established its presence as an endogenous steroid metabolite. nih.gov This discovery spurred interest in its metabolic origins and potential biological relevance.
Further advancing the research possibilities, a method for the chemical synthesis of this compound was developed. The synthesis involves the reduction of 16alpha,17-epoxypregnan-20-ones to form 16alpha-hydroxypregnan-20-ones, followed by the reduction of the 20-oxo group to yield the final triol. nih.gov This synthetic route provides a means to produce the compound for analytical standards and for use in biological assays to investigate its function.
While the specific biological role of this compound is not yet fully elucidated, its existence as a metabolite of pregnenolone suggests its involvement in the complex network of steroid metabolism. Its structural similarity to other known bioactive pregnane derivatives warrants further investigation into its potential hormonal or neuroactive properties.
Research Data on Related Pregnenolone Metabolites:
To provide context for the potential significance of this compound, it is useful to consider research on other pregnenolone derivatives. The table below summarizes the findings for some related compounds.
| Compound Name | Research Finding |
| Pregnenolone | Precursor to all steroid hormones; identified as a neurosteroid with roles in memory and neurological recovery. |
| Pregnenolone Sulfate (B86663) | A major metabolite of pregnenolone, it acts as a neurosteroid by modulating neurotransmitter receptors. |
| 20-alpha-hydroxypregn-4-en-3-one | A secreted end product of pregnenolone metabolism that increases significantly before parturition. |
Overview of Research Paradigms Applied to Novel Steroid Metabolites
The study of novel steroid metabolites like this compound relies on a range of sophisticated analytical and experimental techniques. These research paradigms are essential for identifying, quantifying, and understanding the biological roles of these compounds.
Urinary Steroid Profiling:
Chemical Synthesis and Biological Evaluation:
Once a novel steroid metabolite is identified, chemical synthesis becomes a critical research tool. nih.gov Synthesizing the compound in a laboratory setting allows for the production of pure standards for analytical validation and provides sufficient quantities for biological testing. The synthesized compounds can then be used in a variety of in vitro and in vivo assays to evaluate their biological activity. This can include testing their ability to bind to and activate steroid receptors, their effects on cell proliferation and other cellular processes, and their potential pharmacological properties. nih.govresearchgate.netnih.gov
Metabolic Studies:
Investigating the metabolic fate of steroid precursors is another key research paradigm. By administering a labeled precursor, such as a stable isotope-labeled version of pregnenolone, researchers can trace its conversion into various metabolites, including potentially novel compounds. dshs-koeln.de These studies help to map the intricate pathways of steroid metabolism and can reveal the enzymatic processes involved in the formation of specific metabolites.
Structure
3D Structure
Properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,16R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C21H34O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h4,12,14-19,22-24H,5-11H2,1-3H3/t12-,14-,15+,16-,17-,18+,19-,20-,21-/m0/s1 |
InChI Key |
BBYKCTWGEWBSOL-CNJDONEHSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O |
Canonical SMILES |
CC(C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 5 Pregnen 3beta,16alpha,20alpha Triol
Biosynthesis of 5-Pregnen-3beta,16alpha,20alpha-triol
The formation of this compound is a multi-step process involving the introduction of hydroxyl groups at the C-16 and C-20 positions of the pregnenolone (B344588) backbone.
A critical initial step in the biosynthesis of this compound is the 16alpha-hydroxylation of pregnenolone to form 16alpha-hydroxypregnenolone (B1237661). This reaction is catalyzed by a specific steroid 16-alpha-hydroxylase. Evidence suggests that this enzymatic activity is present in human fetal liver, which can utilize pregnenolone as a substrate. nih.gov In some contexts, high rates of production of 16-alpha-hydroxypregnenolone have been observed, particularly in certain metabolic disorders like the salt-losing form of congenital adrenal hyperplasia. nih.gov
It is important to note that while the human enzyme cytochrome P450 17A1 (CYP17A1) exhibits 16-alpha-hydroxylase activity, it primarily acts on progesterone (B1679170) and does not appear to convert pregnenolone to 16-alpha-hydroxypregnenolone. nih.govuniprot.org This indicates that other specific enzymes are responsible for the 16-alpha-hydroxylation of pregnenolone in humans.
Following 16-alpha-hydroxylation, the 20-keto group of 16alpha-hydroxypregnenolone undergoes a stereospecific reduction to a 20-alpha-hydroxyl group, yielding this compound. This conversion is catalyzed by a 20-ketosteroid reductase. The human aldo-keto reductase (AKR) family, particularly enzymes like AKR1C1 and AKR1C3, are known to function as 20-ketosteroid reductases. nih.govnih.gov For instance, they catalyze the conversion of progesterone to 20alpha-hydroxyprogesterone. nih.gov It is highly probable that a similar enzymatic mechanism is responsible for the reduction of the 20-keto group in 16alpha-hydroxypregnenolone to the 20alpha-hydroxy configuration.
| Precursor | Intermediate | Product | Key Enzymatic Step | Enzyme Family (Probable) |
| Pregnenolone | 16alpha-Hydroxypregnenolone | This compound | 16alpha-hydroxylation | Steroid 16-alpha-hydroxylase |
| 16alpha-Hydroxypregnenolone | - | This compound | 20-ketoreduction (alpha-specific) | Aldo-keto reductase (e.g., AKR1C family) |
Metabolic Pathways of this compound
Once formed, this compound can undergo further metabolic transformations, including sulfation, oxidoreduction, and stereoisomeric interconversions.
Steroid hormones and their metabolites are often sulfated to increase their water solubility and facilitate their transport and excretion. This process is catalyzed by sulfotransferase enzymes (SULTs). While direct evidence for the sulfation of this compound is limited, the metabolism of its precursor, pregnenolone, provides a strong indication that this pathway is likely. Pregnenolone can be converted to pregnenolone sulfate (B86663) by steroid sulfotransferases. wikipedia.org
Given the presence of hydroxyl groups at the C-3, C-16, and C-20 positions, it is plausible that this compound can be converted to both sulfated and disulfated derivatives. The sulfation would likely occur at one or more of these hydroxyl moieties, with the specific SULT enzymes involved determining the position of sulfation.
The 20-alpha-hydroxyl group of this compound can potentially undergo oxidation back to a keto group, reforming 16alpha-hydroxypregnenolone. This reversible reaction would be catalyzed by a 20-hydroxysteroid dehydrogenase (HSD). The balance between the reductase and dehydrogenase activities would regulate the local concentrations of the triol and its keto-precursor. Human 20alpha-hydroxysteroid dehydrogenase (AKR1C1) is known to catalyze the conversion of progesterone to 20alpha-hydroxyprogesterone, and such enzymes could potentially act on this compound as well. nih.govresearchgate.net
The stereochemistry at the C-20 position is crucial for the biological activity of steroids. It is possible that this compound can be interconverted with its 20-beta stereoisomer, 5-Pregnen-3beta,16alpha,20beta-triol. This transformation would also be mediated by hydroxysteroid dehydrogenases with specificity for the different stereoisomers. The presence of both 20-alpha and 20-beta HSDs in various tissues suggests that such interconversions are a common feature of steroid metabolism, allowing for the fine-tuning of steroid hormone signaling. The urinary excretion of various pregnanetriol (B129160) isomers further supports the existence of these metabolic pathways. nih.gov
| Metabolic Process | Potential Product(s) | Key Enzyme Type |
| Sulfation | This compound-3-sulfate, 16-sulfate, 20-sulfate, and disulfated derivatives | Sulfotransferase (SULT) |
| Oxidoreduction at C-20 | 16alpha-Hydroxypregnenolone | 20alpha-Hydroxysteroid dehydrogenase (HSD) |
| Stereoisomeric Transformation at C-20 | 5-Pregnen-3beta,16alpha,20beta-triol | 20-Hydroxysteroid dehydrogenase (HSD) |
Enzymatic Transformations Involving 5 Pregnen 3beta,16alpha,20alpha Triol
Hydroxysteroid Dehydrogenase Activities
Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that play a crucial role in the biosynthesis and metabolism of steroid hormones by catalyzing the oxidation and reduction of hydroxyl groups. The activities of 3β-HSD and 20α-HSD are particularly relevant to the metabolic pathway of 5-Pregnen-3beta,16alpha,20alpha-triol.
3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity in Pregnane (B1235032) Metabolism
The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is a critical component in the synthesis of all classes of steroid hormones. nih.gov It catalyzes the conversion of Δ5-3β-hydroxysteroids to the corresponding Δ4-3-ketosteroids, a reaction that involves both a dehydrogenation and an isomerization step. nih.gov This enzymatic action is essential for the production of progesterone (B1679170) from pregnenolone (B344588), 17α-hydroxyprogesterone from 17α-hydroxypregnenolone, and androstenedione (B190577) from dehydroepiandrosterone (B1670201) (DHEA). nih.govtestcatalog.org
Given that this compound possesses the characteristic 3β-hydroxy-Δ5-steroid structure, it is a potential substrate for 3β-HSD. The action of 3β-HSD on this triol would be expected to convert the 3β-hydroxyl group to a 3-keto group and shift the double bond from the C5-C6 position to the C4-C5 position. This transformation would result in the formation of 16α,20α-dihydroxyprogesterone.
Table 1: Substrates and Products of 3β-Hydroxysteroid Dehydrogenase
| Substrate | Product |
| Pregnenolone | Progesterone |
| 17α-Hydroxypregnenolone | 17α-Hydroxyprogesterone |
| Dehydroepiandrosterone (DHEA) | Androstenedione |
| This compound | 16α,20α-Dihydroxyprogesterone (Predicted) |
20α-Hydroxysteroid Dehydrogenase (20α-HSD) Activity and Isomer Specificity
20α-Hydroxysteroid dehydrogenase (20α-HSD) is an enzyme that primarily catalyzes the reduction of progesterone to the biologically inactive 20α-hydroxyprogesterone (20α-dihydroprogesterone). nih.gov This enzyme plays a significant role in the regulation of progesterone levels, particularly during pregnancy and parturition. nih.gov The enzyme belongs to the aldo-keto reductase (AKR) superfamily and exhibits specificity for the 20-position of the steroid nucleus. nih.gov
Research has shown that 20α-HSD can also metabolize pregnenolone. In certain metabolic pathways, pregnenolone is converted to pregn-5-ene-3beta,20alpha-diol by the action of 20α-HSD. nih.gov This indicates that the enzyme can act on both Δ4 and Δ5 steroids and can reduce a 20-keto group to a 20α-hydroxyl group, as well as potentially oxidize a 20α-hydroxyl group back to a 20-keto group. The activity of 20α-HSD is dependent on the presence of NAD(P)+ or NAD(P)H as cofactors. wikipedia.org
For this compound, which already possesses a 20α-hydroxyl group, 20α-HSD could potentially catalyze the reverse reaction, oxidizing the 20α-hydroxyl group to a 20-keto group, which would lead to the formation of 16α-hydroxypregnenolone. The isomer specificity of 20α-HSD is crucial, as it preferentially acts on the α-isomer at the C-20 position.
Cytochrome P450 Enzymes
The cytochrome P450 (CYP) superfamily of enzymes are monooxygenases that are central to the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. frontiersin.org They are responsible for catalyzing a diverse range of reactions, with hydroxylation being a key function in steroidogenesis. frontiersin.org
Role of CYP Enzymes in Steroid Hydroxylations
CYP enzymes play an indispensable role in the biosynthesis of steroid hormones by introducing hydroxyl groups at specific positions on the steroid nucleus. frontiersin.org These hydroxylation reactions are critical for the generation of glucocorticoids, mineralocorticoids, androgens, and estrogens. nih.gov Key steroidogenic CYP enzymes include CYP11A1 (cholesterol side-chain cleavage), CYP17A1 (17α-hydroxylase/17,20-lyase), CYP21A2 (21-hydroxylase), CYP11B1 (11β-hydroxylase), and CYP11B2 (aldosterone synthase). nih.gov The reactions catalyzed by these enzymes are highly regio- and stereospecific. frontiersin.org
Specific P450 Systems Implicated in Pregnane Triol Synthesis
The synthesis of this compound from pregnenolone involves hydroxylations at both the C16 and C20 positions. While the complete enzymatic pathway has not been fully elucidated, studies have implicated specific cytochrome P450 enzymes in these hydroxylation steps.
Notably, human cytochrome P450 17A1 (CYP17A1), in addition to its well-established 17α-hydroxylase activity, has been shown to exhibit significant 16α-hydroxylase activity towards progesterone. nih.gov This finding suggests that CYP17A1 could be a key enzyme in the formation of 16α-hydroxylated pregnane derivatives. While the study focused on progesterone, it raises the possibility that CYP17A1 or a related P450 enzyme could also catalyze the 16α-hydroxylation of pregnenolone, a precursor to this compound.
The 20α-hydroxylation step could potentially be catalyzed by a specific P450 enzyme, although 20α-HSD is also a primary candidate for this conversion. The interplay between CYP enzymes and HSDs in producing pregnane triols is an area of ongoing research.
Table 2: Key Cytochrome P450 Enzymes in Steroid Metabolism
| Enzyme | Primary Function(s) | Potential Role in this compound Metabolism |
| CYP11A1 | Cholesterol side-chain cleavage to form pregnenolone | Synthesis of the precursor molecule |
| CYP17A1 | 17α-hydroxylase and 17,20-lyase activities | Potential 16α-hydroxylation of pregnenolone or its derivatives |
| CYP21A2 | 21-hydroxylation | Not directly implicated in the synthesis of this triol |
| CYP11B1/B2 | 11β-hydroxylation and aldosterone (B195564) synthesis | Not directly implicated in the synthesis of this triol |
Sulfotransferase and Sulfatase Activities
Sulfation and desulfation are important metabolic pathways that modulate the biological activity and excretion of steroids. These reactions are catalyzed by sulfotransferases and sulfatases, respectively.
Sulfotransferases (SULTs) are a family of cytosolic enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group of a substrate. mdpi.com In steroid metabolism, sulfation generally increases water solubility and decreases biological activity. nih.gov Several SULTs exhibit specificity for steroids, such as SULT2A1, which is known to sulfate (B86663) dehydroepiandrosterone (DHEA) and pregnenolone. mdpi.comnih.gov Given the presence of hydroxyl groups at the 3β, 16α, and 20α positions, this compound is a potential substrate for sulfation. It is plausible that one or more of these hydroxyl groups could be sulfated, leading to the formation of mono- or di-sulfated conjugates. Studies have shown that pregnanediol (B26743) and pregnanetriol (B129160) monosulfates can be converted to disulfates. nih.gov
Conversely, steroid sulfatase (STS) is an enzyme that hydrolyzes steroid sulfates, removing the sulfate group and regenerating the parent steroid. wikipedia.org This process can reactivate a previously inactivated steroid. Therefore, any sulfated forms of this compound could potentially be hydrolyzed by STS or other sulfatases to release the active triol. The balance between sulfotransferase and sulfatase activities plays a crucial role in regulating the levels of active steroids in various tissues. nih.gov
Mechanisms of Sulfoconjugation
Sulfoconjugation is a pivotal enzymatic reaction that increases the water solubility of steroids, thereby facilitating their transport in the circulation and subsequent excretion. This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). For nonaromatic steroids such as pregnenolone and its derivatives, the key enzymes involved are SULT2A1 and SULT2B1. nih.gov
The mechanism of sulfoconjugation involves the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the steroid substrate. In the case of this compound, which possesses hydroxyl groups at the 3-beta, 16-alpha, and 20-alpha positions, sulfation can potentially occur at one or more of these sites. This can lead to the formation of monosulfates or even disulfates. acs.org
While direct studies on the sulfation of this compound are not extensively detailed, research on related pregnane derivatives provides significant insights. For instance, studies on the metabolism of 3-alpha-hydroxy-5-alpha-pregnane derivatives have shown the conversion of pregnanetriol monosulfates to disulfates, indicating that multiple hydroxyl groups on a pregnane structure can be sulfated. acs.org The sulfotransferase SULT2A1, in particular, is known to sulfate a wide array of hydroxysteroids, including pregnenolone. researchgate.net It is highly probable that SULT2A1 and potentially SULT2B1 are the primary enzymes responsible for the sulfoconjugation of this compound.
Table 1: Key Sulfotransferases in Steroid Metabolism
| Enzyme | Substrate Class | Cellular Location | Key Function |
| SULT2A1 | Nonaromatic steroids | Cytosol | Sulfation of DHEA, pregnenolone, and others |
| SULT2B1 | Nonaromatic steroids | Cytosol | Sulfation of DHEA and pregnenolone |
| SULT1E1 | Estrogens | Cytosol | Inactivation of estrogens |
Desulfation Processes in Steroid Dynamics
The reverse reaction of sulfoconjugation, known as desulfation, is equally important in regulating the biological activity of steroids. This process is catalyzed by the enzyme steroid sulfatase (STS), which hydrolyzes the sulfate ester bond, converting the inactive, sulfated steroid back to its biologically active, unconjugated form. nih.govwikipedia.org
The mechanism of desulfation by STS involves the hydrolysis of the steroid sulfate, releasing the free steroid and a sulfate ion. This enzymatic action is crucial for local tissue activation of steroid hormones. For instance, DHEA sulfate (DHEAS), a major circulating steroid, is converted to the active androgen DHEA in various tissues by STS. wikipedia.org
Table 2: Steroid Sulfatase (STS) Overview
| Enzyme | Gene | Cellular Location | Function |
| Steroid Sulfatase | STS | Endoplasmic Reticulum | Hydrolysis of steroid sulfates to free steroids |
Other Modifying Enzymes (e.g., Reductases, Lyases)
Beyond sulfation and desulfation, other enzymes play a role in the metabolism of this compound. These include reductases and lyases, which can modify the structure and function of the steroid molecule.
One of the key enzymes in this category is 20-alpha-hydroxysteroid dehydrogenase (20α-HSD) . This enzyme catalyzes the reversible conversion of a 20-keto group to a 20-alpha-hydroxyl group. wikipedia.org In the context of pregnenolone metabolism, 20α-HSD can act on pregnenolone to form 20α-hydroxypregnenolone. While the direct action on this compound is not explicitly documented, the presence of the 20-alpha-hydroxyl group on this triol suggests that it could be a product of 20α-HSD activity on a 16-alpha-hydroxylated 20-ketopregnane precursor. Conversely, 20α-HSD could potentially oxidize the 20-alpha-hydroxyl group of the triol back to a ketone.
Cytochrome P450 (CYP) enzymes are another major class of enzymes involved in steroid metabolism, primarily through hydroxylation reactions. While specific data on the direct action of CYP enzymes on this compound is scarce, the metabolism of the parent compound, pregnenolone, and its 16-alpha-hydroxylated derivatives is known to be influenced by CYPs. For instance, 16-alpha-hydroxypregnenolone is a known metabolite in the feto-placental unit. nih.gov It is plausible that further hydroxylation or other modifications of this compound could be mediated by various CYP isoforms.
Table 3: Other Modifying Enzymes in Steroid Metabolism
| Enzyme | Abbreviation | Function | Relevance to this compound |
| 20-alpha-hydroxysteroid dehydrogenase | 20α-HSD | Interconversion of 20-keto and 20-alpha-hydroxyl groups on steroids. wikipedia.org | Potentially involved in the formation or further metabolism of the triol. |
| Cytochrome P450 enzymes | CYPs | Hydroxylation and other oxidative modifications of steroids. | May be involved in the synthesis or further metabolism of the triol. |
Analytical Methodologies for Research on 5 Pregnen 3beta,16alpha,20alpha Triol
Chromatographic Techniques
Chromatography is essential for separating 5-Pregnen-3beta,16alpha,20alpha-triol from a multitude of structurally similar endogenous steroids prior to detection. The choice of technique depends on the specific research question, the nature of the steroid (free or conjugated), and the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Identification and Quantification
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and highly sensitive method for the analysis of steroids like this compound. However, due to the low volatility of steroids, a chemical derivatization step is required to make them amenable to GC analysis. dundee.ac.uk This technique offers excellent chromatographic resolution and specificity, which is crucial for distinguishing between isomeric compounds.
The identification of the compound is based on its retention time on the GC column and the unique fragmentation pattern of its derivative in the mass spectrometer. For quantification, stable isotope-labeled internal standards are often employed to ensure accuracy. The analysis of trimethylsilyl (B98337) (TMS) derivatives is a common approach for neutral steroids in GC-MS. dundee.ac.uknist.gov
Table 1: GC-MS Parameters for Analysis of a Related Steroid Derivative This table illustrates typical parameters for analyzing a trimethylsilyl (TMS) derivative of a related pregnenetriol, providing a reference for the analysis of this compound.
| Parameter | Value |
| Derivative | Tris(trimethylsilyl) ether (TMSO-TMS) |
| Formula | C30H58O3Si3 |
| Molecular Weight | 551.0362 g/mol |
| GC Column Type | Non-polar |
| Retention Index (RI) | 2871 |
| Data derived from NIST Standard Reference Database 69 for 5-Pregnene-3α,16α,20α-triol, TMSO-TMS. nist.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intact Conjugates
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone of steroid analysis due to its high specificity, sensitivity, and capacity for multiplexing. nih.gov A significant advantage of LC-MS/MS is its ability to analyze conjugated steroids, such as glucuronides and sulfates, in their intact form, eliminating the need for harsh chemical or enzymatic hydrolysis that can introduce artifacts. This is crucial for understanding the complete metabolic profile of this compound.
The separation is typically achieved using reversed-phase chromatography. Various column chemistries, such as C18 or biphenyl (B1667301) stationary phases, are employed to resolve different steroid isomers. nih.govphenomenex.com Detection is performed using a triple quadrupole mass spectrometer, often operating in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. nih.gov
High-Performance Liquid Chromatography (HPLC) for Separation
High-Performance Liquid Chromatography (HPLC) is the separation component of the LC-MS/MS systems described above. The primary role of HPLC in the analysis of this compound is to separate it from other steroids present in the biological extract before it enters the mass spectrometer. phenomenex.com Given that steroids are a class of structurally related compounds, with many sharing the same chemical formula (isomers), effective chromatographic separation is critical for accurate identification and quantification. phenomenex.com The choice of HPLC column, mobile phase composition, and gradient elution profile are all optimized to achieve the best possible separation of the target analyte from potential interferences. nist.govphenomenex.com
Sample Preparation and Derivatization Strategies
The quality of analytical data is highly dependent on the sample preparation process. The main goals are to efficiently extract the steroids from the biological matrix, remove interfering substances, and, if necessary, derivatize the analytes to improve their analytical properties.
Extraction from Biological Matrices for Steroidome Analysis
Before instrumental analysis, this compound must be isolated from complex biological matrices such as urine, serum, or plasma. nih.govnih.gov Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the steroids from the aqueous biological fluid into an immiscible organic solvent, such as ethyl acetate (B1210297) or diethyl ether. nih.gov
Solid-Phase Extraction (SPE): SPE is a widely used and often automated technique that provides cleaner extracts compared to LLE. nih.govnih.gov Samples are loaded onto a cartridge containing a solid sorbent (e.g., C18), which retains the steroids. Interfering substances are washed away, and the purified steroids are then eluted with an organic solvent. nih.gov
The selection of the extraction method depends on the specific matrix and the desired level of sample cleanup. nih.govresearchgate.net
Table 2: Comparison of Steroid Extraction Techniques
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | Simple, inexpensive | Can be labor-intensive, may result in emulsions, less clean extracts nih.gov |
| Solid-Phase Extraction (SPE) | Partitioning between a solid and a liquid phase | High recovery, cleaner extracts, amenable to automation nih.govnih.gov | Higher cost of consumables (cartridges) |
Derivatization for Enhanced Mass Spectrometric Detection (e.g., TMS Derivatives)
Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. nih.gov For GC-MS analysis of steroids like this compound, derivatization is essential to increase their volatility and thermal stability. dundee.ac.uk The most common approach is silylation, where the hydroxyl groups of the steroid are converted to trimethylsilyl (TMS) ethers. This is often achieved using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). dundee.ac.uk
For LC-MS, while not always necessary, derivatization can be employed to enhance ionization efficiency, thereby increasing detection sensitivity. nih.govjst.go.jpresearchgate.net This involves introducing a moiety that is easily ionizable, such as a permanently charged group or a group with high proton affinity. nih.gov This strategy is particularly useful when analyzing steroids at very low concentrations. nih.govresearchgate.net
Quantitative Approaches in Steroid Metabolomics Research
Application of Steroid Molar Ratios (SMRs) for Enzyme Activity Inference
Steroid metabolomics generates vast datasets of steroid concentrations. To translate these data into biologically meaningful information, researchers often use steroid molar ratios (SMRs) to indirectly assess the activity of specific enzymes in the steroidogenic cascade. This approach is based on the principle that the ratio of a product concentration to its direct precursor concentration reflects the apparent efficiency of the enzymatic reaction that connects them.
For example, the enzyme 16α-hydroxylase (part of the Cytochrome P450 family) is responsible for introducing a hydroxyl group at the 16α position of various steroid precursors. The activity of this enzyme could be inferred by calculating the ratio of a 16α-hydroxylated steroid, such as this compound, to its non-hydroxylated precursor, 5-Pregnen-3beta,20alpha-diol.
Formula for SMR:
An elevated ratio would suggest increased enzyme activity, while a decreased ratio would indicate reduced activity. This method is particularly valuable in clinical research for identifying potential enzymatic dysregulations in various pathologies without requiring invasive tissue biopsies for direct enzyme assays.
By analyzing multiple SMRs across the steroidogenic pathway, a comprehensive profile of enzyme activities can be constructed. This "functional" interpretation of steroid concentration data provides insights into the dynamic regulation of steroid biosynthesis.
Table 2: Illustrative Steroid Molar Ratios for Inferring Enzyme Activities Relevant to this compound Biosynthesis
| Enzyme | Precursor | Product | Inferred Activity Ratio |
|---|---|---|---|
| 16α-hydroxylase | 5-Pregnen-3beta,20alpha-diol | This compound | [this compound] / [5-Pregnen-3beta,20alpha-diol] |
| 20α-hydroxysteroid dehydrogenase | Pregnenolone (B344588) | 5-Pregnen-3beta,20alpha-diol | [5-Pregnen-3beta,20alpha-diol] / [Pregnenolone] |
Note: These are illustrative examples of how SMRs could be applied. The specific precursors and pathways leading to this compound in vivo would need to be fully elucidated.
Data Analysis through Multivariate Statistical Models (e.g., OPLS)
The complexity and high dimensionality of steroid metabolomics data, where numerous steroids are measured across many samples, necessitate the use of advanced multivariate statistical models for analysis. nih.gov Orthogonal Projections to Latent Structures (OPLS) and its classification variant, OPLS-Discriminant Analysis (OPLS-DA), are supervised methods commonly used to analyze such data.
OPLS models are particularly effective at separating the variation in a dataset (e.g., steroid concentrations) into two parts: one that is predictive of a specific outcome or group distinction (e.g., disease vs. control) and one that is orthogonal, or unrelated, to that outcome. metabolomics.se This separation simplifies model interpretation and enhances the identification of metabolites, such as this compound, that are most relevant to the biological question being investigated.
The workflow for an OPLS-DA analysis typically involves:
Data Preprocessing: Raw concentration data is often scaled (e.g., Pareto scaling) and transformed to normalize distributions and reduce the influence of high-concentration metabolites. nih.gov
Model Building: The OPLS-DA model is constructed to maximize the separation between predefined sample classes (e.g., healthy vs. patient group).
Model Visualization and Interpretation: The results are often visualized using:
Score Plots: These plots show the separation between the sample classes. Tightly clustered groups that are well-separated indicate a robust model. researchgate.net
Loading Plots (or S-plots): These plots highlight the variables (steroids) that are most influential in discriminating between the groups. Steroids located furthest from the origin of the plot contribute most significantly to the class separation.
Model Validation: To ensure the model is not overfitting the data (i.e., finding patterns in random noise), rigorous validation is essential. A common method is permutation testing, where the class labels are randomly shuffled multiple times to see if the original model's performance is statistically significant. researchgate.net
By applying OPLS-DA to steroid profiles, researchers can identify specific steroids, including this compound, that serve as potential biomarkers for disease states or physiological conditions.
Table 3: Key Metrics in OPLS-DA Model Assessment
| Metric | Description | Indication of a Good Model |
|---|---|---|
| R²Y | The fraction of the variation in the response variable (e.g., class membership) explained by the model. | High value (closer to 1.0) indicates good fit. researchgate.net |
| Q²Y | The predictive ability of the model, assessed through cross-validation. | High value (closer to 1.0) indicates good predictability. researchgate.net |
| Permutation Test | Statistical validation where the model is repeatedly built with randomly shuffled class labels. | The original model's R²Y and Q²Y values should be significantly higher than those from the permuted models. researchgate.net |
Biological Significance and Research Applications of 5 Pregnen 3beta,16alpha,20alpha Triol in Experimental Models
Presence in Biological Systems and Research Specimens
The detection and quantification of 5-Pregnen-3beta,16alpha,20alpha-triol in various biological matrices have been crucial in understanding its origin and potential functions. Early research has established its presence in human biofluids, and more recent studies have refined our understanding of its distribution, particularly in the context of fetal life.
Detection in Fetal Gonadal Tissue and Fluids
This compound has been identified in the amniotic fluid during mid-gestation, indicating its presence in the fetal environment. The analysis of the steroidal milieu of amniotic fluid is considered reflective of the steroidome of the feto-placental unit. Comprehensive targeted steroid hormone metabolomics approaches, such as gas chromatography-mass spectrometry (GC-MS), have been employed to characterize the steroid profile in these samples. In such studies, metabolites of pregnenolone (B344588) are among the dominating steroids detected.
Furthermore, the compound has been isolated from the urine of normal males, indicating that it is a product of endogenous steroid metabolism. Urinary steroid profiling is a valuable tool in clinical chemistry, providing insights into the intricate pathways of steroid synthesis and catabolism.
Occurrence in Non-Human Biological Systems
While the primary focus of research on this compound has been in human subjects, related compounds have been studied in non-human biological systems. For instance, the metabolism of similar pregnene derivatives has been investigated in the testicular tissue of boars. These studies explore the biosynthesis of C19 steroids and highlight the diverse pathways of steroid metabolism across different species.
Role in Steroid Hormone Receptor Interactions
The interaction of steroids with their cognate receptors is a cornerstone of endocrinology. While extensive research has been conducted on the binding affinities of major steroid hormones to their receptors, specific data on the direct interaction of this compound with steroid hormone receptors is limited in the currently available literature. However, studies on related compounds offer some insights. For example, research on estradiol (B170435) derivatives with substitutions at the 16-alpha position has shown that the estrogen receptor can tolerate modifications at this position, albeit with varying effects on binding affinity. This suggests that the 16-alpha-hydroxyl group of this compound could influence its potential interaction with steroid receptors.
A structurally related compound, 5-Pregnen-3β-ol-20-one-16α-carbonitrile, has been identified as an activator of the pregnane (B1235032) X receptor (PXR), a nuclear receptor known for its role in sensing the presence of foreign toxic substances and mediating their metabolism. This finding points to the possibility that 16α-substituted pregnenolone derivatives can modulate the activity of nuclear receptors.
Implications in Steroid Metabolism Research Related to Physiological States
The measurement of this compound and its precursors has significant implications for research into both normal and pathological physiological states. Its levels can serve as a biomarker for altered steroidogenesis, providing valuable diagnostic and monitoring information.
Investigation of Altered Steroidogenesis Patterns in Specific Physiological Contexts
Urinary steroid profiling, which includes the analysis of this compound, is a powerful tool for investigating disorders of steroid metabolism. In the context of congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting the adrenal glands, the analysis of various steroid metabolites is crucial for diagnosis and management. For instance, the precursor to this compound, 16α-hydroxypregnenolone, is a known urinary metabolite that is excreted in increased amounts in newborns with CAH due to 21-hydroxylase deficiency.
Furthermore, the analysis of a panel of urinary steroid metabolites, which can include pregnenetriol derivatives, has been explored as a biomarker tool for detecting malignancy in adrenal tumors. rug.nl Distinguishing between benign adrenocortical adenomas and malignant adrenocortical carcinomas can be challenging, and steroid profiling offers a non-invasive method to aid in this differentiation.
| Research Area | Investigated Steroid/Metabolite | Physiological Context | Key Findings |
| Congenital Adrenal Hyperplasia | 16α-hydroxypregnenolone | 21-hydroxylase deficiency | Increased urinary excretion in affected newborns. |
| Adrenal Tumors | Urinary steroid metabolite panel | Differentiating benign from malignant tumors | Steroid profiling shows potential as a diagnostic biomarker. rug.nl |
Research on Feto-Placental Steroidogenesis and its Metabolites
The presence of this compound in amniotic fluid underscores its relevance in the unique endocrine environment of the feto-placental unit. Steroidogenesis during pregnancy is a complex interplay between the fetus and the placenta, with each contributing to the production of essential hormones for the maintenance of pregnancy and fetal development. The detection of this triol suggests it is a downstream metabolite of pregnenolone within this unit. The study of such metabolites provides a window into the activity of the various steroidogenic enzymes present in fetal tissues and the placenta.
Research into its Role as a Biomarker or Analyte in Investigating Steroid Synthesis Disorders
The identification of specific biomarkers is paramount for the diagnosis and monitoring of metabolic disorders. In the realm of steroidogenesis, the analysis of steroid profiles can reveal enzymatic defects and provide insights into the pathophysiology of various conditions. This compound is one such compound that has been investigated for its potential as a biomarker in disorders of sterol and steroid biosynthesis.
Association with Sterol/Steroid Biosynthesis Defects (e.g., Smith-Lemli-Opitz Syndrome Research)
Smith-Lemli-Opitz Syndrome (SLOS) is an autosomal recessive disorder characterized by a deficiency in the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7). This enzymatic defect disrupts the final step of cholesterol biosynthesis, leading to an accumulation of 7-dehydrocholesterol (7-DHC) and its metabolites in various tissues and bodily fluids. The resulting cholesterol deficiency and toxic accumulation of 7-DHC precursors are responsible for the wide range of congenital anomalies and developmental issues observed in individuals with SLOS.
Research into the urinary steroid profiles of patients with SLOS has revealed a complex and altered landscape of steroid metabolites. While the primary diagnostic markers for SLOS are elevated levels of 7-DHC and its isomer 8-dehydrocholesterol, studies have shown that the downstream metabolism of these accumulated precursors leads to the formation of unusual steroid molecules.
One significant study analyzing the urinary steroid metabolites in individuals with SLOS identified a number of novel pregnene and corticoid metabolites. This research highlighted that the aberrant steroid profile in SLOS is not limited to the direct precursors of cholesterol but extends to a wide range of steroid hormones. The presence of atypical pregnenetriols in the urine of SLOS patients suggests that the accumulated 7-DHC can be utilized as a substrate by steroidogenic enzymes, leading to the production of a unique constellation of steroid metabolites.
While studies have not definitively established this compound as a primary or pathognomonic biomarker for SLOS, its presence as part of the broader family of atypical pregnene derivatives found in this condition is of significant interest. The comprehensive analysis of the complete steroid profile, including various pregnenetriols, is considered a valuable tool in the diagnosis and biochemical understanding of SLOS and other related steroid synthesis disorders. The identification of such compounds underscores the intricate and often unexpected metabolic pathways that become active when a primary enzymatic step is blocked.
| Disorder | Associated Biochemical Abnormality | Potential Relevance of this compound |
| Smith-Lemli-Opitz Syndrome (SLOS) | Deficiency of 7-dehydrocholesterol reductase (DHCR7), leading to elevated 7-dehydrocholesterol (7-DHC). | May be formed as a downstream metabolite of accumulated 7-DHC, contributing to the overall atypical urinary steroid profile. |
In Vitro and Ex Vivo Experimental Models for Pathway Elucidation
Understanding the precise metabolic pathways and the enzymes involved in the synthesis and degradation of steroids is fundamental to endocrinology. In vitro and ex vivo experimental models provide powerful tools for dissecting these complex biochemical cascades in a controlled environment, away from the systemic complexities of a living organism.
In vitro models, such as cultured adrenal or gonadal cells, allow researchers to study the metabolism of specific steroid precursors. In the context of this compound, such models could be utilized to investigate its formation from precursor molecules like pregnenolone or 16-hydroxypregnenolone. By incubating these cells with labeled substrates and analyzing the resulting metabolites, scientists can identify the enzymes responsible for its synthesis and further metabolism. These experiments can also help to determine the hormonal regulation of these metabolic pathways.
Ex vivo models, such as the perfusion of isolated adrenal glands or other steroidogenic tissues, offer a more physiologically relevant system for studying steroid metabolism. In this setup, the tissue architecture and cell-to-cell interactions are preserved, providing a more accurate representation of in vivo processes. An isolated perfused adrenal gland, for instance, could be used to study the synthesis and secretion of this compound in response to various stimuli, such as adrenocorticotropic hormone (ACTH). This approach allows for the detailed characterization of the factors that regulate its production and release from the gland.
While specific research focusing exclusively on the use of this compound in these experimental models is not extensively documented in publicly available literature, the principles of these techniques are broadly applicable to the study of any steroid metabolite. The use of such models would be invaluable in elucidating the precise metabolic fate of this compound and understanding its potential biological role.
| Experimental Model | Description | Application in Studying this compound |
| In Vitro (Cell Culture) | Isolated steroidogenic cells (e.g., adrenal, gonadal) are grown in a controlled laboratory environment. | Investigation of the enzymatic pathways involved in the synthesis and metabolism of the compound from its precursors. |
| Ex Vivo (Perfused Tissue) | An intact organ or tissue is maintained in a viable state outside the body by circulating a nutrient-rich fluid. | Study of the regulation of synthesis and secretion of the compound in a more physiologically relevant context, preserving tissue architecture. |
Theoretical Frameworks and Hypotheses in 5 Pregnen 3beta,16alpha,20alpha Triol Research
Steroidogenic Pathway Interdependencies (e.g., Δ5 vs. Δ4 Pathways)
The biosynthesis of all steroid hormones originates from cholesterol, which is converted to pregnenolone (B344588). wikipedia.orgoptimaldx.comrupahealth.com From pregnenolone, steroid synthesis can proceed via two primary, interconnected pathways: the Δ5 pathway and the Δ4 pathway. gfmer.chuwyo.edu The specific pathway utilized depends on the enzymes present in a given tissue. researchgate.net 5-Pregnen-3beta,16alpha,20alpha-triol is a metabolite of pregnenolone, placing its origins firmly within the Δ5 pathway.
The Δ5 pathway is characterized by steroid intermediates that retain a double bond between carbons 5 and 6 of the steroid B-ring. gfmer.chuwyo.edu Key steroids in this pathway include pregnenolone, 17α-hydroxypregnenolone, and dehydroepiandrosterone (B1670201) (DHEA). gfmer.chresearchgate.net
The Δ4 pathway involves intermediates that have the double bond shifted to between carbons 4 and 5 of the A-ring. gfmer.chuwyo.edu This conversion from a Δ5 to a Δ4 compound is accomplished by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). researchgate.net Progesterone (B1679170), 17α-hydroxyprogesterone, and androstenedione (B190577) are central to the Δ4 pathway. gfmer.chscientificlabs.co.uk
The balance and flux between these two pathways are critical for determining the final steroid products of a cell or tissue. researchgate.netresearchgate.net For example, the human adrenal glands and gonads heavily utilize the Δ5 pathway to produce DHEA, while the Δ4 pathway is predominant for the synthesis of cortisol and aldosterone (B195564). researchgate.netnih.gov The formation of this compound requires that its precursor, pregnenolone, undergoes hydroxylation before being converted to a Δ4 steroid like progesterone. This highlights the importance of pathway choice in generating the diversity of steroid molecules found in the body.
Table 1: Comparison of Δ5 and Δ4 Steroidogenic Pathways
| Feature | Δ5 Pathway | Δ4 Pathway |
|---|---|---|
| Key Precursor | Pregnenolone | Progesterone |
| Defining Structural Feature | Double bond at C5-C6 | Double bond at C4-C5 |
| Key Intermediates | 17α-hydroxypregnenolone, DHEA | 17α-hydroxyprogesterone, Androstenedione |
| Key Conversion Enzyme | N/A (Initiating pathway) | 3β-hydroxysteroid dehydrogenase (3β-HSD) |
| Primary End Products (Examples) | DHEA, DHEA-S, Estriol (B74026) (fetal) | Progesterone, Cortisol, Aldosterone, Testosterone |
Postulated Roles of Specific Hydroxylations in Biological Activity Modulation
The addition of hydroxyl (-OH) groups to the steroid nucleus is a fundamental mechanism for altering the biological activity, solubility, and metabolism of steroid hormones. researchgate.netnih.gov The specific position and stereochemistry (alpha or beta orientation) of the hydroxyl group can dramatically change a steroid's function. researchgate.netnih.gov The structure of this compound, with its hydroxyl groups at the 3β, 16α, and 20α positions, suggests a molecule whose properties have been significantly modified from its pregnenolone precursor.
16α-Hydroxylation: This is a well-documented modification in steroid metabolism. The enzyme steroid 16α-hydroxylase is responsible for this reaction. nih.gov 16α-hydroxylation of various steroids, including pregnenolone, progesterone, and estrogens, is a significant metabolic pathway. nih.govresearchgate.net For instance, 16α-hydroxydehydroepiandrosterone is a key precursor for estriol synthesis during pregnancy, which has been used as a marker of fetal well-being. researchgate.net In other contexts, elevated levels of 16α-hydroxylated estrogens have been investigated in relation to certain diseases. researchgate.net The presence of the 16α-hydroxyl group on the pregnenolone backbone is hypothesized to alter its interaction with receptors and enzymes, potentially creating novel biological activities or directing it toward specific metabolic fates.
20α-Hydroxylation: The reduction of the 20-keto group of pregnenolone to a 20α-hydroxyl group is catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD). nih.gov This conversion is particularly important in regulating the levels of progesterone, a key hormone of pregnancy. The conversion of progesterone to its less active metabolite, 20α-hydroxyprogesterone, is a critical step in the initiation of parturition in some species. nih.gov Similarly, the 20α-hydroxylation of pregnenolone to form pregn-5-ene-3β,20α-diol is a known metabolic step. nih.gov This modification generally reduces the progestational activity of a steroid.
The combination of both 16α- and 20α-hydroxylations in this compound suggests a multi-step enzymatic modification of pregnenolone. This extensive hydroxylation would significantly increase the polarity of the molecule compared to pregnenolone, which would affect its ability to cross cell membranes and its rate of clearance from the body. nih.gov
Mechanistic Studies of Enzyme Function and Regulation
The synthesis of this compound from cholesterol is dependent on a series of specific enzymes whose function and regulation are central areas of study.
Steroid 16α-hydroxylase (CYP family): The introduction of the hydroxyl group at the 16α position is catalyzed by a specific cytochrome P450 enzyme. nih.gov Different P450 isoforms can exhibit 16α-hydroxylase activity, and their expression is tissue-specific. taylorandfrancis.com For example, CYP2D6 is known to catalyze the hydroxylation of pregnenolone at the 16-position. taylorandfrancis.com
20α-hydroxysteroid dehydrogenase (20α-HSD): This enzyme belongs to the aldo-keto reductase superfamily and is responsible for the reduction of the 20-ketone group to a 20α-hydroxyl group. nih.gov Its activity is crucial in modulating the levels of active progestins. nih.gov
The regulation of these enzymes occurs at multiple levels. Trophic hormones, such as luteinizing hormone (LH) in the gonads and adrenocorticotropic hormone (ACTH) in the adrenal cortex, are the primary regulators. oup.comnih.gov This regulation is typically chronic, involving the control of gene transcription to alter the amount of available enzyme. researchgate.netoup.comnih.gov The availability of cofactors, such as NADPH for P450 enzymes and NAD(P)H/NAD(P)+ for dehydrogenases, also plays a critical role in the direction and rate of these enzymatic reactions. gfmer.chnih.gov
Concepts of Steroid Metabolome Profiling and its Utility in Research
The study of individual steroids in isolation provides limited information. Steroid metabolome profiling, or steroidomics, is a systems biology approach that involves the simultaneous measurement of a large panel of steroid hormones and their metabolites in a biological sample. oup.com This technique, typically employing mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC), provides a comprehensive "snapshot" of steroidogenic activity. acs.orgmdpi.comjst.go.jp
The utility of steroid profiling in research is multifaceted:
Diagnostic Applications: Steroid profiles can reveal characteristic "fingerprints" for various endocrine disorders, such as congenital adrenal hyperplasia, Cushing's syndrome, and adrenal tumors. oup.commdpi.comoup.com By measuring the ratios of steroid precursors to products, researchers can pinpoint specific enzyme deficiencies or over-activity. jst.go.jpnih.gov
Pathway Elucidation: Profiling allows for the discovery of novel or alternative steroidogenic pathways. oup.com By analyzing the complete steroid metabolome, researchers can identify previously uncharacterized metabolites, such as this compound, and hypothesize their position within the broader network of steroid synthesis.
Biomarker Discovery: Comprehensive steroid analysis, often combined with machine learning algorithms, is a powerful tool for identifying new biomarkers for disease diagnosis, prognosis, and treatment response. oup.compreprints.orgresearchgate.net For example, specific steroid profiles are being investigated as potential non-invasive biomarkers for certain types of cancer. preprints.orgnih.gov
Within this framework, this compound would be considered a minor metabolite within the larger pregnenolone family. Its detection and quantification via steroid metabolome profiling would be essential to understanding the physiological or pathological conditions under which its synthesis is favored, providing clues to its potential biological relevance.
Future Directions in 5 Pregnen 3beta,16alpha,20alpha Triol Research
Advanced Methodological Development for Comprehensive Profiling
A foundational element of future research lies in the development and application of more sophisticated analytical methods for the detection and quantification of 5-Pregnen-3beta,16alpha,20alpha-triol. The inherent challenges in steroid analysis, such as low physiological concentrations and the presence of numerous isomeric forms, necessitate a move beyond traditional immunoassays towards more specific and sensitive techniques. researchgate.nettandfonline.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have become the preferred methods for steroid analysis due to their high selectivity and accuracy. nih.govaustinpublishinggroup.com Future efforts will likely focus on refining these platforms to achieve even lower detection limits and higher throughput for comprehensive steroid profiling, often termed "steroidomics". endocrine-abstracts.org This involves optimizing sample preparation, developing novel derivatization strategies, and employing high-resolution mass spectrometry to differentiate between closely related steroid isomers. tandfonline.comresearchgate.net The goal is to create robust, validated assays capable of accurately measuring this compound in complex biological matrices like plasma, urine, and tissues. austinpublishinggroup.com
| Analytical Technique | Primary Advantage | Application in Steroid Profiling |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | High stability of fragmentation patterns, considered a reference technology. researchgate.net | Characterization of steroid metabolomes. researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High selectivity, specificity, and sensitivity; suitable for polar molecules. researchgate.nettandfonline.com | Quantification of low-concentration steroids and their metabolites. nih.govaustinpublishinggroup.com |
| Immunoassays (e.g., ELISA) | Simplicity and high throughput. tandfonline.com | Screening purposes, but may lack specificity due to cross-reactivity. researchgate.net |
Elucidation of Novel Enzymatic Transformations and Metabolic Fates
Understanding the complete metabolic pathway of this compound is a critical area for future investigation. Its structure suggests it is an intermediate or a terminal metabolite in a larger steroidogenic cascade. Research is needed to identify the specific enzymes responsible for its synthesis and its subsequent breakdown products.
The synthesis of pregn-5-ene-3beta,16alpha,20-triols can be achieved via the reduction of 16alpha,17-epoxypregnan-20-ones to 16alpha-hydroxypregnan-20-ones, followed by the reduction of the 20-oxo group. nih.gov In biological systems, its formation likely involves a series of hydroxylation and reduction reactions from precursor steroids like pregnenolone (B344588). sigmaaldrich.com Future studies will need to employ techniques such as in vitro enzyme assays with purified enzymes or cell-based models to pinpoint the specific cytochrome P450 enzymes and hydroxysteroid dehydrogenases involved in its formation and catabolism. Identifying these pathways is essential for understanding how the levels of this compound are regulated and what physiological or pathological conditions might alter its concentration.
Further Characterization of Biological Interactivity in Defined Experimental Systems
Determining the precise biological functions of this compound is a paramount objective. Future research will necessitate the use of defined experimental systems to screen for and characterize its activity. This includes investigating its potential to bind to and modulate nuclear receptors, such as the pregnane (B1235032) X receptor (PXR), or membrane-bound receptors. For instance, a related compound, pregnenolone-16alpha-carbonitrile, is known to be an activator of PXR and a glucocorticoid receptor antagonist. chemdad.com
In vitro studies using cell lines, primary cell cultures, and receptor-binding assays will be instrumental in identifying its molecular targets. sigmaaldrich.com These experiments can assess the compound's ability to influence gene expression, cellular signaling pathways, and other physiological processes. Such controlled studies are crucial for establishing a direct cause-and-effect relationship between this compound and specific cellular responses, paving the way for understanding its potential role in health and disease.
Integration with Multi-Omics Approaches in Steroid Research
The complexity of steroid signaling and metabolism requires a systems-level approach. Future research on this compound will greatly benefit from its integration into multi-omics studies. mdpi.comnih.gov This "steroidomics" approach combines metabolomics (steroid profiling) with genomics, transcriptomics, and proteomics to build a comprehensive picture of a steroid's role within a biological system. endocrine-abstracts.orgyoutube.com
By correlating levels of this compound with genetic variations (genomics), gene expression patterns (transcriptomics), and protein abundance (proteomics), researchers can uncover novel regulatory networks and functional pathways. tum.denih.gov This integrated approach can help identify the genetic basis for variations in the compound's levels and reveal the downstream biological processes it influences. mdpi.comnih.gov Such studies are essential for moving beyond simple correlation and toward a mechanistic understanding of its physiological significance. snf.ch
| Omics Approach | Focus of Study | Potential Application to this compound Research |
|---|---|---|
| Genomics | Genetic variations (e.g., SNPs) in steroidogenic enzyme genes. mdpi.com | Identifying genetic factors that influence the synthesis or metabolism of the compound. |
| Transcriptomics | Changes in gene expression in response to the steroid. nih.gov | Revealing the target genes and cellular pathways regulated by the compound. |
| Proteomics | Changes in protein expression and post-translational modifications. | Identifying the proteins that mediate the biological effects of the compound. |
| Metabolomics (Steroidomics) | Comprehensive profiling of all steroids and their metabolites. endocrine-abstracts.orgrug.nl | Placing the compound within the broader context of the steroid metabolome. |
Comparative Studies Across Diverse Research Models and Biological Contexts
To fully appreciate the biological importance of this compound, its presence and function must be investigated across a variety of species and in different physiological and pathological contexts. Comparative endocrinology studies can provide insights into the evolutionary conservation of its metabolic pathways and functions.
Future research should involve analyzing the levels of this compound in various animal models to identify appropriate systems for further mechanistic studies. Moreover, investigating its concentration in different human populations and in the context of various diseases, such as congenital adrenal hyperplasia or other endocrine disorders, could reveal its potential as a biomarker. nih.gov For example, the ratio of Δ⁵-pregnenetriol to pregnanetriol (B129160) is used to differentiate between forms of congenital adrenal hyperplasia. nih.gov Similar diagnostic utility could be explored for this compound. These comparative studies will be crucial for translating basic scientific findings into clinically relevant knowledge.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
